Iloprost is a synthetic analog of prostacyclin, a naturally occurring prostaglandin. [] Prostaglandins are a group of lipid compounds with diverse hormone-like effects in the body. [] Iloprost acts as a potent vasodilator and inhibitor of platelet aggregation, mimicking the effects of prostacyclin. [, , , ] It serves as a valuable tool in scientific research, particularly in areas such as pulmonary hypertension, cardiovascular disease, and microcirculation. [, , , ]
Iloprost primarily exerts its effects by binding to the prostacyclin (IP) receptor. [, , , ] This binding activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. [, ] Elevated cAMP levels result in various downstream effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses. [, , , ]
Iloprost demonstrates a complex relationship with its receptors, exhibiting desensitization after prolonged exposure. [] This desensitization involves a reduction in the number of high-affinity receptor sites and an increase in the concentration required for enzyme activation. []
Iloprost is extensively studied for its potential in treating pulmonary hypertension (PH). [, , , , , ] Research indicates that iloprost, administered through inhalation or intravenously, can effectively reduce pulmonary artery pressure and pulmonary vascular resistance in patients with various forms of PH. [, , , , ] This vasodilatory effect contributes to improved hemodynamics, exercise tolerance, and potentially, long-term outcomes for PH patients. [, , , , ]
Iloprost shows promise in addressing specific aspects of cardiovascular disease. [, , ] Studies suggest its potential in mitigating ischemia-reperfusion injury, a significant concern in conditions like myocardial infarction and stroke. [, ] Animal models demonstrate that iloprost can improve blood flow and reduce tissue damage in ischemic areas, highlighting its potential as a cardioprotective agent. [, ]
Iloprost is a valuable tool in studying microcirculation, the blood flow through the smallest vessels in the body. [, , , ] Research using laser Doppler flowmetry indicates that iloprost can improve blood flow in the microvasculature, particularly in conditions like Raynaud's phenomenon and systemic sclerosis, where impaired blood flow is a significant factor. [, , , ]
Emerging research explores the potential of iloprost in cancer prevention and treatment. [, , ] Studies in animal models suggest that iloprost might inhibit the development of lung tumors by influencing cell signaling pathways and modulating the immune response. [, , ] Further research is necessary to understand its full potential in oncology.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9